3-(3-Methoxy-benzyloxy)-phenylamine
Description
3-(3-Methoxy-benzyloxy)-phenylamine is a substituted phenylamine derivative characterized by a benzyloxy group (-OCH₂C₆H₅) and a methoxy group (-OCH₃) attached to the phenyl ring at meta positions. This structure confers unique physicochemical properties, such as increased lipophilicity compared to simpler phenylamines, which may influence its reactivity and biological interactions .
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
3-[(3-methoxyphenyl)methoxy]aniline |
InChI |
InChI=1S/C14H15NO2/c1-16-13-6-2-4-11(8-13)10-17-14-7-3-5-12(15)9-14/h2-9H,10,15H2,1H3 |
InChI Key |
JFOILCOLXFYMHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC=CC(=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-(3-Methoxy-benzyloxy)-phenylamine with structurally or functionally related phenylamine derivatives, highlighting key differences in substitution patterns, properties, and bioactivities.
Key Structural and Functional Insights
Substitution Patterns and Lipophilicity
- The benzyloxy group in this compound increases lipophilicity compared to compounds with shorter alkoxy chains (e.g., methoxy or methoxyethoxy groups) . This property may enhance membrane permeability but reduce aqueous solubility.
- Disubstituted analogs like (3,4-dimethyl)phenylamine demonstrate that electron-donating groups (e.g., -CH₃) can enhance bioactivity, as seen in Nrf2 activation .
Reactivity in Synthesis Nonenzymatic reactions favor disubstituted phenylamines (e.g., 3,4-dimethyl or 4-bromo-3-methyl derivatives), which retain high reactivity despite steric hindrance . The benzyloxy group’s lability may limit this compound’s utility in harsh synthetic conditions but could enable targeted prodrug strategies .
Biological Activity
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